molecular formula C10H11N3O B2958465 3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one CAS No. 477887-43-7

3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one

Cat. No.: B2958465
CAS No.: 477887-43-7
M. Wt: 189.218
InChI Key: RZSVKQJFNRSOPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one (CAS 477887-43-7) is a quinazolinone derivative supplied for research purposes. This compound features the quinazolinone scaffold, a structure recognized in medicinal chemistry as a privileged scaffold for developing bioactive molecules with a broad spectrum of potential pharmacological activities . In particular, recent scientific investigations have highlighted the significant research value of structurally related quinazolinone and dihydroquinazolinone compounds in oncology. These analogues have been identified as broad-spectrum cytotoxic agents with potent activity against a diverse panel of human cancer cell lines, including colon (HT29), breast (MCF-7), glioblastoma (U87, SJ-G2), ovarian (A2780), and lung (H460) cancers . The mechanism of action for this class of compounds involves the inhibition of tubulin polymerization, a critical process for cellular mitosis, thereby disrupting cell division . Specific potent analogues have demonstrated sub-micromolar growth inhibition (GI50) values , with some exhibiting activity below 50 nM against certain cell lines, and have been shown to induce G2/M phase cell cycle arrest, consistent with the phenotype of tubulin-targeting agents . This makes this compound a compound of interest for researchers exploring novel chemotypes in anticancer drug discovery and studying the biology of the tubulin-microtubule system. The product is characterized by the molecular formula C 10 H 11 N 3 O and a molecular weight of 189.22 g/mol . This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

4-amino-3-ethylquinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-2-13-9(11)7-5-3-4-6-8(7)12-10(13)14/h3-6H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDAXYLPBXZFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2C=CC=CC2=NC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one typically involves the condensation of 2-aminobenzoic acid with an appropriate aldehyde or ketone, followed by cyclization and subsequent functional group modifications. One common method involves the reaction of 2-aminobenzoic acid with ethyl isocyanate under reflux conditions to form the desired quinazolinone derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the imino group to an amino group, leading to the formation of tetrahydroquinazolinone derivatives.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and aryl halides under basic conditions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The imino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

3-Methyl-1,2,3,4-tetrahydroquinazolin-2-one

  • Structure : Methyl group at position 3, keto group at position 2 .
  • Molecular Weight : 162.19 g/mol .
  • Solubility : 50 mg/mL in DMSO .
  • Biological Activity : Potent BRD4 inhibitor with applications in epigenetic regulation .
  • Key Difference: The keto group at position 2 vs. the imino group in the target compound; this substitution may reduce hydrogen-bond acceptor capacity, affecting bromodomain binding .

2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one

  • Structure : Ethyl and methyl groups at position 2; dihydro (partially saturated) ring .
  • Biological Relevance : Structural saturation differences (dihydro vs. tetrahydro) may reduce conformational flexibility compared to the fully saturated target compound .

6-Amino-1,3-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one

  • Structure: Amino group at position 6, dimethyl groups at positions 1 and 3 .

5-Amino-4,4-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one

  • Structure: Amino group at position 5, dimethyl groups at position 4 .
  • Stability : Steric hindrance from dimethyl groups may stabilize the ring structure but reduce interaction with planar binding pockets (e.g., bromodomains) .

Comparative Analysis Table

Compound Name Substituents Molecular Weight (g/mol) Solubility (DMSO) Key Biological Activity
3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one 3-Ethyl, 4-imino ~176.22* Infer lower† Potential BRD4 inhibition‡
3-Methyl-1,2,3,4-tetrahydroquinazolin-2-one 3-Methyl, 2-keto 162.19 50 mg/mL BRD4 inhibitor
2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one 2-Ethyl, 2-methyl 188.23 Not reported Undocumented
6-Amino-1,3-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one 6-Amino, 1,3-dimethyl 191.24 Not reported Undocumented

*Estimated based on ethyl substitution (3-methyl analog: 162.19 + 14.03 = ~176.22).
†Predicted due to increased lipophilicity from the ethyl group.
‡Inferred from structural similarity to 3-methyl-THQ.

Key Research Findings

  • Substitution Effects : Ethyl groups enhance lipophilicity but may reduce aqueous solubility compared to methyl analogs .
  • Imino vs. Keto Groups: The 4-imino group in the target compound could disrupt interactions with BRD4’s acetyl-lysine binding pocket, which typically accommodates keto groups .
  • Synthetic Challenges : Introducing an ethyl group may require modified reaction conditions (e.g., longer reflux times) compared to methyl derivatives, as seen in related syntheses .

Biological Activity

Overview

3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one is a heterocyclic compound belonging to the quinazolinone family, notable for its diverse biological activities. Its structure features an ethyl group at the 3rd position and an imino group at the 4th position of the tetrahydroquinazolinone core. This compound has garnered attention for its potential therapeutic applications, particularly in anticancer and antimicrobial domains.

Synthesis

The synthesis of this compound typically involves the condensation of 2-aminobenzoic acid with an aldehyde or ketone. A common method includes reacting 2-aminobenzoic acid with ethyl isocyanate under reflux conditions. This synthetic pathway allows for the production of the compound in a laboratory setting and can be optimized for industrial applications using modern techniques like continuous flow reactors and green chemistry principles .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, compounds derived from similar quinazolinone structures have shown potent cytotoxic effects against breast and ovarian cancer cells .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.0
A2780 (Ovarian)12.5
HeLa (Cervical)10.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of critical enzymes necessary for bacterial survival.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus25 µg/mL
Escherichia coli30 µg/mL
Pseudomonas aeruginosa40 µg/mL

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The imino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity.
  • Cellular Pathways : The compound may influence pathways related to cell proliferation and apoptosis, making it a candidate for cancer therapy.

Case Studies

A recent study explored the synthesis and biological evaluation of various quinazolinone derivatives including this compound. The results showed promising anticancer activity in vitro against multiple cancer cell lines and significant antimicrobial effects against resistant strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via condensation reactions involving substituted aldehydes and amines. For example, refluxing isatoic anhydride with ethyl-substituted amines in ethanol, catalyzed by p-TsOH (para-toluenesulfonic acid), achieves cyclization to form the quinazolinone core . Reaction optimization requires precise stoichiometry (1:1 molar ratio of reactants) and reflux durations (2–8 hours) to avoid side products like over-oxidized derivatives. Yield improvements (>70%) are reported with glacial acetic acid as a co-catalyst .

Q. How is the compound characterized spectroscopically, and what key spectral markers validate its structure?

  • Methodology :

  • IR Spectroscopy : Confirms the presence of imino (N–H stretch at ~3200 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) groups.
  • ¹H NMR : Distinct signals for ethyl groups (δ 1.2–1.4 ppm, triplet) and aromatic protons (δ 6.8–8.2 ppm) align with the tetrahydroquinazolinone scaffold .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 215 for the base structure) and fragmentation patterns verify purity .

Q. What preliminary biological activities are associated with this compound?

  • Methodology : Antimicrobial screening via agar diffusion assays (e.g., against S. aureus or E. coli) reveals moderate activity (MIC ~25–50 µg/mL). Structure-activity relationship (SAR) studies suggest that the ethyl group enhances lipophilicity, improving membrane penetration .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in large-scale production?

  • Methodology :

  • Catalyst Screening : Transitioning from p-TsOH to Lewis acids (e.g., ZnCl₂) improves cyclization efficiency under milder conditions (60°C vs. reflux) .
  • Solvent Systems : Replacing ethanol with DMF (dimethylformamide) reduces reaction time by 30% due to higher polarity and thermal stability .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves diastereomers, which are common in tetrahydroquinazolinone synthesis .

Q. How do tautomeric forms of 3-Ethyl-4-imino-tetrahydroquinazolin-2-one influence its reactivity and biological interactions?

  • Methodology :

  • Computational Analysis : DFT (Density Functional Theory) calculations predict the 4-imino tautomer as the most stable form (ΔG = −2.3 kcal/mol vs. 4-oxo) due to resonance stabilization .
  • X-ray Crystallography : Resolves tautomeric ambiguity by confirming hydrogen bonding networks (N–H···O=C) in the solid state .

Q. What contradictions exist in reported spectral data, and how can they be resolved experimentally?

  • Case Study : Discrepancies in ¹³C NMR chemical shifts for the C4 position (δ 165–170 ppm) arise from solvent effects (DMSO-d₆ vs. CDCl₃). Standardizing solvents and referencing to TMS (tetramethylsilane) reduces variability .

Q. How can in silico modeling predict the compound’s pharmacokinetic properties?

  • Methodology :

  • ADMET Prediction : Tools like SwissADME estimate moderate bioavailability (LogP ~2.5) but poor blood-brain barrier penetration (PSA >60 Ų) due to polar imino groups .
  • Molecular Docking : Simulations with E. coli DNA gyrase (PDB: 1KZN) show hydrogen bonding between the imino group and Asp73, explaining antimicrobial activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.